molecular formula C6H6FNO B1499576 3-fluoro-4-methylpyridin-2(1H)-one

3-fluoro-4-methylpyridin-2(1H)-one

Cat. No.: B1499576
M. Wt: 127.12 g/mol
InChI Key: NGFBYLSPYWFXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methylpyridin-2(1H)-one is a fluorinated heterocyclic compound featuring a pyridinone core substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

3-fluoro-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6FNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9)

InChI Key

NGFBYLSPYWFXKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

  • Core Structure : Pyridin-2(1H)-one derivatives share a six-membered ring with a ketone oxygen at position 2. Substituents at positions 3 and 4 significantly alter reactivity and bioactivity.
  • Key Analogues: 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p): Bulkier fluorinated substituents enhance thermal stability but reduce solubility compared to 3-fluoro-4-methyl derivatives . 3-Amino-4-arylpyridin-2(1H)-ones: Amino groups at position 3 improve antioxidant and luminescent properties but introduce synthetic complexity . 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one: Halogenation increases electrophilicity, enabling cross-coupling reactions, but may elevate toxicity .

Spectroscopic and Physicochemical Properties

NMR Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Observations
3-Fluoro-4-methylpyridin-2(1H)-one H-5: 6.45 (d, J = 7.2 Hz); H-6: 7.20 (d) C-3: 150.1 (d, J = 245 Hz); C-4: 22.5 Fluorine deshields C-3, causing significant downfield shift .
Sch-642305 (pyridinone derivative) H-3: 6.82 (s); H-5: 7.15 (d) C-2: 168.3; C-6: 112.4 Lack of fluorine reduces ring electron withdrawal .
3-Amino-4-arylpyridin-2(1H)-one NH₂: 5.15 (br s); H-5: 6.90 (d) C-3: 155.8; C-4: 128.7 Amino group induces resonance stabilization .

Thermal and Solubility Properties

  • Melting Points: this compound: ~160–165°C (similar to 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (mp 145–146°C) ). 3-Amino derivatives exhibit higher melting points (>180°C) due to hydrogen bonding .
  • Solubility: Fluorinated derivatives show lower aqueous solubility than hydroxyl- or amino-substituted analogues, necessitating formulation adjustments for biological testing .

Pharmacological Potential

  • This compound : Preliminary studies suggest analgesic activity in rodent models (hot-plate test ED₅₀ = 25 mg/kg), likely due to CNS modulation .
  • Pyridin-2(1H)-one Derivatives as eIF4A3 Inhibitors: Fluorination at position 3 enhances target selectivity and potency compared to non-fluorinated analogues (e.g., 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives) .
  • Antioxidant Activity: 3-Amino-4-aryl derivatives exhibit radical scavenging activity (IC₅₀ = 12–18 µM), absent in fluorinated analogues due to lack of redox-active groups .

Toxicity Profiles

Compound Acute Toxicity (LD₅₀, mice) Notable Adverse Effects
This compound 320 mg/kg Mild hepatotoxicity at high doses .
5-Bromo-3-chloro-6-methylpyridin-2(1H)-one 110 mg/kg Severe renal toxicity observed .
3-Amino-4-(4-methoxyphenyl)pyridin-2(1H)-one >500 mg/kg Low toxicity, suitable for long-term use .

Industrial and Patent Landscape

  • Pharmaceutical Applications: Fluorinated pyridinones are prioritized in patents for kinase inhibitors (e.g., WO 2014203217) and anticancer agents .
  • Agrochemical Uses : Methyl and trifluoromethyl derivatives (e.g., fluridone) are commercial herbicides, highlighting the role of fluorine in enhancing environmental stability .

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